molecular formula C26H45NO19 B1164162 Lewisy pentaose-β-NAc-Propargyl

Lewisy pentaose-β-NAc-Propargyl

Cat. No.: B1164162
Attention: For research use only. Not for human or veterinary use.
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Description

Lewisy pentaose-β-NAc-Propargyl is a synthetic glycan derivative based on the LewisY antigen, a pentasaccharide with the structure Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-3Galβ1-4Glc (where GlcNAc is β-N-acetylglucosamine). The propargyl group (–C≡CH) is introduced at the β-N-acetylglucosamine (GlcNAc) residue, enabling applications in click chemistry for bioconjugation or probe development . This modification enhances its utility in glycobiology for studying carbohydrate-protein interactions, particularly with lectins and receptors that recognize LewisY motifs .

Properties

Molecular Formula

C26H45NO19

Synonyms

Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ-NAc-Prop

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues: LewisY vs. LewisB/X

  • LewisY (Fucα1-3(Fucα1-2Galβ1-4)GlcNAc) : Distinguished by dual fucose residues at α1-2 and α1-3 positions, Lewisy pentaose-β-NAc-Propargyl retains high specificity for F-type lectins (e.g., B. floridae lectins), which bind H-type-2 and LewisY motifs .
  • LewisB (Fucα1-2Galβ1-3[Fucα1-4]GlcNAc) : Lacks the α1-3 fucose, reducing affinity for lectins that require dual fucosylation. Mass spectrometry (MS/MS) confirms distinct fragmentation patterns (e.g., m/z 834 for LewisY vs. m/z 4329 for LewisB elimination products) .
  • LewisX (Galβ1-4[Fucα1-3]GlcNAc) : A simpler trisaccharide with single fucosylation; weaker binding to lectins compared to LewisY .
Table 1: Key Differences in Glycan Structures
Property This compound LewisB LewisX
Fucose positions α1-2, α1-3 α1-2, α1-4 α1-3
Lectin binding affinity High (e.g., BfFLD) Moderate Low
MS/MS signature ion m/z 834 m/z 4329 m/z 512
Functional groups Propargyl-modified GlcNAc Unmodified Unmodified

Propargyl-Containing Derivatives

Epicatechin-Propargyl Derivatives (Epi-4-prop, Epi-5-prop)
  • Structure: (–)-Epicatechin derivatives with propargyl groups at phenol/alcohol sites.
  • Activity : Enhanced GPER agonism due to alkyne-mediated interactions in receptor-binding pockets .
  • Comparison: Unlike this compound, these are flavonoid derivatives, but both leverage propargyl groups to stabilize ligand-receptor interactions.
Propargyl Esters/Amides
  • Reactivity: Propargyl esters (e.g., RCOO–C≡CH) undergo 1,2-addition with B(C6F5)3 to form zwitterionic intermediates.
  • Stability : Propargyl amides form stable 5-membered rings (e.g., dihydrooxazolium borates), while carbohydrate-linked propargyl groups resist such cyclization, favoring click chemistry applications over borate adducts .

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